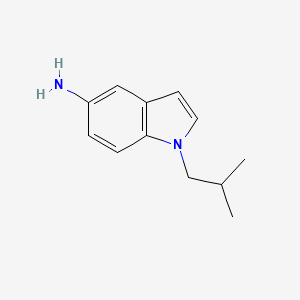

1-(2-methylpropyl)-1H-indol-5-amine

Description

Properties

IUPAC Name |

1-(2-methylpropyl)indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXFJYFIPXDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094710-32-3 | |

| Record name | 1-(2-methylpropyl)-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

1-(2-methylpropyl)-1H-indol-5-amine is a compound belonging to the indole family, characterized by its unique structure that includes a five-membered nitrogen-containing ring fused to a benzene ring. Its molecular formula is , indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

Pharmacological Potential

Research indicates that indole derivatives, including this compound, exhibit significant activity against various biological targets. The compound's biological activity is primarily linked to its interactions with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may possess antibacterial properties, particularly against strains of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Case Studies and Research Findings

- Antimicrobial Activity : A study focusing on indole derivatives reported that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA. This suggests that this compound may have similar potential, warranting further investigation into its antibacterial efficacy .

- Structure-Activity Relationships (SAR) : The structural modifications of indole derivatives have been explored extensively to enhance their biological activity. For instance, the introduction of various substituents on the indole ring has been shown to influence the compound's binding affinity to biological targets .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding interactions of this compound with key proteins involved in bacterial resistance mechanisms. These studies are crucial for understanding how structural changes can affect biological activity and for guiding future drug design efforts .

The mechanism of action for this compound likely involves its ability to inhibit specific enzymes or bind to receptors that are critical for bacterial survival and proliferation. This interaction can lead to disruptions in essential biological processes, thereby exerting its antimicrobial effects.

Comparative Analysis with Related Compounds

To provide a clearer understanding of the potential efficacy of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| This compound | Indole derivative | TBD | Antibacterial potential against MRSA |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Indole derivative | 0.98 | Antimicrobial activity against MRSA and Mycobacterium tuberculosis |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Indole derivative | TBD | MAO-B inhibition |

TBD indicates that specific data for this compound's MIC values are yet to be determined.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the context of drug discovery aimed at combating antibiotic-resistant infections. Future studies should focus on:

- In vitro and in vivo testing to establish definitive antimicrobial efficacy.

- Detailed SAR analysis to optimize the compound's structure for enhanced potency and selectivity.

- Exploration of additional biological targets , including cancer cells and other pathogens.

Scientific Research Applications

Synthesis of 1-(2-methylpropyl)-1H-indol-5-amine

The synthesis typically involves multi-step organic reactions. Common methods include:

- Formation of Indole: Initial formation of an indole structure through cyclization reactions.

- Alkylation: Alkylation with 2-methylpropyl bromide under basic conditions to yield the desired amine product.

These synthetic routes are crucial for modifying the compound to enhance its efficacy in biological applications or to synthesize derivatives with improved properties.

This compound exhibits significant activity against various biological targets. Research indicates that indole derivatives often have pharmacological potential in several areas:

Monoamine Oxidase Inhibition

Indole compounds, including this compound, can inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition may have implications for treating mood disorders and neurodegenerative diseases.

Anticancer Activity

Preliminary studies suggest that indole derivatives can exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have shown promising results against breast cancer (MCF7) and colon cancer (HCT116) cell lines.

Antimicrobial Properties

Research has indicated that similar indole compounds possess antimicrobial activity against both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

Several studies have documented the effectiveness of indole derivatives in clinical settings:

- Anticancer Treatment: A study involving an indole derivative demonstrated successful treatment outcomes in patients with resistant cancer types.

- Neuroprotective Effects: Research has highlighted the potential neuroprotective effects of indole derivatives through MAO inhibition, suggesting their use in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis of Biological Activities

The following table summarizes some key findings regarding the biological activities of related indole derivatives:

| Compound | Biological Activity | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| This compound | MAO inhibition | TBD |

| Indole derivative A | Anticancer (MCF7) | 10 μM |

| Indole derivative B | Antimicrobial (Staphylococcus aureus) | 0.125 μg/mL |

Future Directions and Potential Applications

The versatility of this compound opens avenues for exploration in drug discovery and development. Future research could focus on:

- Structural Modifications: Investigating how modifications to the compound's structure can enhance its biological activity.

- In Vivo Studies: Conducting comprehensive in vivo studies to evaluate safety profiles and therapeutic efficacy.

- Target Identification: Identifying specific molecular targets for this compound to better understand its mechanism of action.

Comparison with Similar Compounds

Core Structural Differences

The following table summarizes key structural and physicochemical properties of 1-(2-methylpropyl)-1H-indol-5-amine and related indole derivatives:

Pharmacological Implications

- Lipophilicity and Bioavailability: The 2-methylpropyl group in the target compound increases lipophilicity compared to 5-aminoindole (clogP ≈ 2.5 vs.

- Receptor Interactions: Primary amines (e.g., 5-aminoindole) are common in serotonin receptor ligands, while tertiary amines (e.g., diethylaminoethyl derivatives) may target monoamine oxidases (MAO-B) or adrenergic receptors .

- Structural Flexibility : Saturated indoline derivatives (e.g., (2,3-dihydro-1H-indol-5-ylmethyl)amine) exhibit conformational rigidity, favoring selective enzyme inhibition over receptor binding .

Preparation Methods

Alkylation of 5-Aminoindole with 2-Methylpropyl Bromide

The most common and direct method involves the alkylation of 5-aminoindole with 2-methylpropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution (SN2) at the nitrogen atom of the indole ring.

-

- 5-aminoindole as starting material.

- 2-methylpropyl bromide as alkylating agent.

- Base such as potassium carbonate (K₂CO₃) to deprotonate the indole nitrogen.

- Polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency.

- Temperature range: 60–80°C.

- Reaction time: Several hours (typically 4–24 h).

-

- The indole nitrogen is deprotonated by the base, generating a nucleophilic nitrogen anion.

- The nucleophile attacks the electrophilic carbon in 2-methylpropyl bromide, displacing bromide and forming the N-alkylated product.

-

- The crude product is purified by column chromatography using silica gel with hexane/ethyl acetate gradients or by recrystallization.

-

- Yields reported are generally moderate to high, depending on reaction optimization.

Protection/Deprotection Strategies

In cases where the indole nitrogen or amine group may interfere or react undesirably, protection strategies can be employed:

- Phthalimido and acetyl protecting groups can be used on the amine to prevent side reactions during alkylation.

- After alkylation, deprotection is achieved by refluxing with hydrazine hydrate or acidic hydrolysis.

- This method has been successfully used in the synthesis of related indole derivatives to improve yield and purity.

Analytical Data and Characterization

After synthesis, the compound is characterized to confirm structure and purity:

| Analytical Technique | Key Observations for this compound |

|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H NMR shows characteristic signals for indole NH (~10 ppm, broad singlet), amine protons, and methyl groups of 2-methylpropyl (~0.9–1.1 ppm for CH₃, ~2.0–2.2 ppm for CH). 13C NMR confirms carbon environments. |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]+ at m/z 189 consistent with molecular weight 188.27 g/mol. |

| Infrared Spectroscopy (IR) | Bands corresponding to NH2 stretching (~3350 cm⁻¹), aromatic C=C, and alkyl C–H stretches. |

| Elemental Analysis | Consistent with calculated values for C12H16N2. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment using C18 column with acetonitrile/water mobile phase. |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation of 5-aminoindole | 5-aminoindole, 2-methylpropyl bromide | K₂CO₃, DMF, 60–80°C | Straightforward, high yield | Steric hindrance may reduce reaction rate |

| Protection/Deprotection Strategy | Protected 5-aminoindole derivatives | Phthalimido/acetyl protection, hydrazine hydrate deprotection | Improved selectivity and purity | Additional steps increase synthesis time |

| Ultrasound-promoted aminomethylation (hypothetical) | Indole derivatives, DCM | Ultrasound, Lewis acids | Mild conditions, potential for better regioselectivity | Not yet demonstrated for this compound |

Research Findings and Considerations

- The steric effects of the 2-methylpropyl group can influence regioselectivity and reaction kinetics during alkylation.

- Polar aprotic solvents like DMF enhance nucleophilicity and improve yields.

- Protection of the amine group may be necessary to avoid side reactions.

- The compound’s synthesis is well-suited for medicinal chemistry applications due to the modularity of the indole scaffold and the possibility of further derivatization.

- Analytical characterization ensures the structural integrity and purity necessary for biological evaluation.

Q & A

Q. What are the established synthetic routes for 1-(2-methylpropyl)-1H-indol-5-amine, and how can reaction conditions be optimized to improve yield and purity?

The primary synthesis method is the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions. For this compound, using 2-methylpropyl-substituted precursors and adjusting acid catalysts (e.g., HCl vs. H₂SO₄) can influence cyclization efficiency. Reaction optimization includes temperature control (80–120°C) and solvent selection (e.g., ethanol or acetic acid), which affect reaction kinetics and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the indole core with ≥95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Spectroscopic techniques are critical:

- NMR : ¹H and ¹³C NMR confirm the indole backbone and substituent positions (e.g., methylpropyl at N1 and amine at C5). Key signals include aromatic protons (δ 6.8–7.2 ppm) and methylpropyl CH₃ groups (δ 0.9–1.2 ppm).

- HPLC-MS : High-resolution mass spectrometry validates molecular weight (C₁₂H₁₆N₂, calculated 188.13 g/mol), while HPLC with UV detection (λ ~280 nm) assesses purity. Cross-referencing with PubChem data (InChIKey, SMILES) ensures structural alignment .

Q. What are the key physical and chemical properties of this compound relevant to experimental handling?

Critical properties include:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.

- Stability : Sensitive to prolonged light exposure; store in amber vials at –20°C under inert gas.

- Melting Point : ~145–150°C (varies with crystalline form). These data are accessible via PubChem and experimental databases .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical and regiochemical outcomes during synthesis?

Substituent positioning (e.g., methylpropyl at N1 vs. C3) depends on precursor ketone/aldehyde geometry and acid strength. For example, using Lewis acids (e.g., ZnCl₂) in Fischer synthesis may favor N1 alkylation, while Brønsted acids (e.g., H₃PO₄) could alter regioselectivity. Computational modeling (DFT) helps predict thermodynamic favorability of intermediates .

Q. What experimental strategies are effective for identifying biological targets and mechanisms of action?

- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates.

- SAR Studies : Synthesize analogs (e.g., halogenated or methylated derivatives) to probe interactions with serotonin receptors or monoamine oxidases, common targets for indole derivatives.

- In Silico Docking : Molecular docking (AutoDock Vina) against potential targets (e.g., 5-HT receptors) predicts binding affinities and guides wet-lab validation .

Q. How can contradictory reports about this compound’s bioactivity be resolved in meta-analyses?

Systematic approaches include:

- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess concentration-dependent effects.

- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, FLIPR for calcium flux) to minimize variability.

- Meta-Data Regression : Analyze confounding variables (e.g., solvent choice, incubation time) across published datasets to identify bias sources .

Q. What methods are recommended for analyzing metabolic stability and toxicity in preclinical studies?

- Hepatocyte Incubation : Assess hepatic clearance using primary hepatocytes or microsomes (CYP450 enzymes).

- Ames Test : Screen for mutagenicity with Salmonella strains TA98/TA100.

- LC-MS/MS Metabolomics : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) to predict in vivo behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.